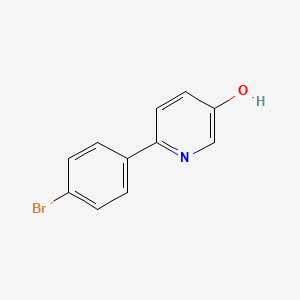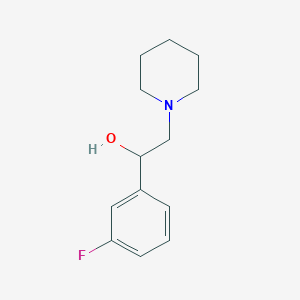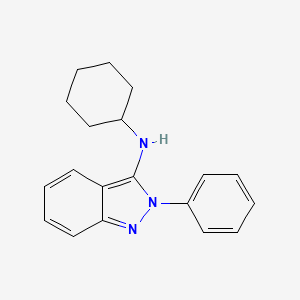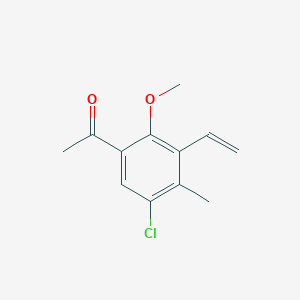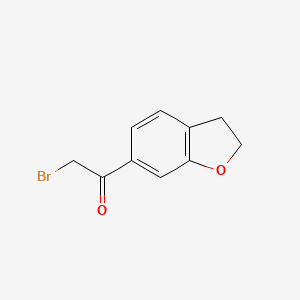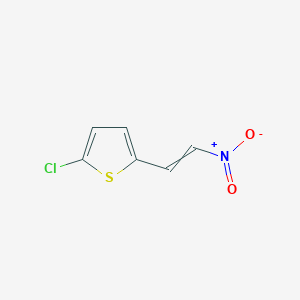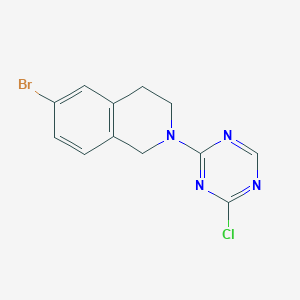
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom, a chlorine atom, and a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Triazine Ring Formation: The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline can undergo various types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to isoquinoline or reduced to more saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: More saturated tetrahydroisoquinoline derivatives.
科学研究应用
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound can be explored for its potential use in pesticides or herbicides.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity.
Agrochemicals: It may inhibit specific pathways in pests or weeds, leading to their control.
Material Science: Its electronic properties can be harnessed in the development of semiconductors or other materials.
相似化合物的比较
Similar Compounds
6-Bromo-2-(4-chloro-1,3,5-triazin-2-yl)isoquinoline: Lacks the tetrahydroisoquinoline core.
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
6-Bromo-2-(1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
Uniqueness
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both bromine and chlorine atoms along with the triazine ring, which can impart specific chemical properties and reactivity.
属性
分子式 |
C12H10BrClN4 |
|---|---|
分子量 |
325.59 g/mol |
IUPAC 名称 |
6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H10BrClN4/c13-10-2-1-9-6-18(4-3-8(9)5-10)12-16-7-15-11(14)17-12/h1-2,5,7H,3-4,6H2 |
InChI 键 |
TVHGFVPBWDRPGZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C3=NC(=NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Chlorothieno[3,2-d]pyrimidine-7-yl)methyl acetate](/img/structure/B8595412.png)
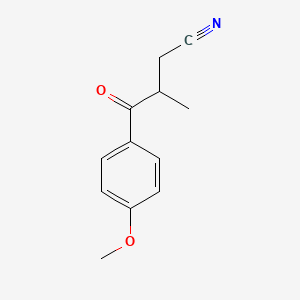
![2-Ethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8595428.png)
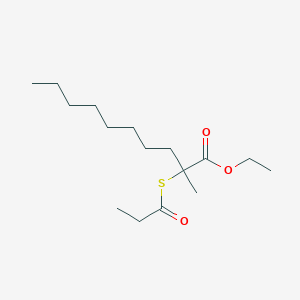
![benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate](/img/structure/B8595438.png)
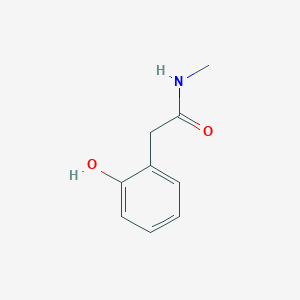

![N-Octadecyl-N-[(prop-2-en-1-yl)oxy]octadecan-1-amine](/img/structure/B8595460.png)
